molecular formula C11H7Cl2NO2 B7458902 Methyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate

Methyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate

Cat. No. B7458902
M. Wt: 256.08 g/mol
InChI Key: HWDDHMYLNYOSJI-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate, also known as ethyl cyano(3,4-dichlorophenyl)acrylate, is a chemical compound that belongs to the class of cyanoacrylates. It has been widely used in scientific research due to its unique properties and applications.

Mechanism of Action

MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate is an α,β-unsaturated ester, which means that it contains a carbon-carbon double bond and an ester functional group. The double bond makes the molecule highly reactive and prone to undergo addition reactions with nucleophiles. The ester functional group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid and alcohol.
Biochemical and Physiological Effects:
MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate has been shown to have cytotoxic effects on cancer cells. It has been reported to induce apoptosis (programmed cell death) in human leukemia cells. It has also been shown to inhibit the growth of breast cancer cells in vitro. MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate has also been shown to have anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages.

Advantages and Limitations for Lab Experiments

MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate has several advantages as a building block for the synthesis of various compounds. It is readily available and relatively inexpensive. It is also highly reactive, which makes it useful for the synthesis of complex molecules. However, it has some limitations as well. It is toxic and should be handled with care. It is also prone to polymerization, which can lead to the formation of unwanted byproducts.

Future Directions

There are several future directions for the use of MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate in scientific research. One direction is the synthesis of novel pyrazole derivatives with improved anti-inflammatory and anti-cancer properties. Another direction is the synthesis of new 2,4,6-trisubstituted pyrimidines with enhanced anti-tumor activity. MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate can also be used for the synthesis of new indole derivatives with potential as anti-inflammatory agents. Additionally, the mechanism of action of MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate can be further explored to gain a better understanding of its cytotoxic and anti-inflammatory effects.

Synthesis Methods

MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate can be synthesized by reacting Methyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate 3,4-dichlorocinnamate with sodium cyanide in the presence of a catalytic amount of copper(I) iodide. The reaction is carried out in anhydrous DMF (N,N-dimMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoateformamide) under nitrogen atmosphere. The yield of the reaction is typically around 60%.

Scientific Research Applications

MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used as a precursor for the synthesis of pyrazole derivatives, which have been shown to have anti-inflammatory and anti-cancer properties. It has also been used for the synthesis of 2,4,6-trisubstituted pyrimidines, which have potential as anti-tumor agents. MMethyl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate has also been used for the synthesis of 2,3-disubstituted indoles, which have potential as anti-inflammatory agents.

properties

IUPAC Name

methyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)10(13)5-7/h2-5H,1H3/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDDHMYLNYOSJI-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate

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